1,2,4-Trimethylcyclopentane

Descripción

Significance as a Cyclic Hydrocarbon Motif

Cyclic hydrocarbons are foundational structural motifs in a vast array of natural products and synthetic molecules. numberanalytics.comteachy.app The cyclopentane (B165970) ring, in particular, is a common feature in biologically active compounds and serves as a core scaffold in the synthesis of more complex molecules. oregonstate.edulibretexts.org 1,2,4-Trimethylcyclopentane exemplifies the importance of substituted cycloalkanes, which are studied for their influence on the properties of fuels, such as sustainable aviation fuels, where they can be an alternative to aromatic compounds. frontiersin.orgornl.gov

The specific substitution pattern of this compound provides a model for understanding how alkyl groups affect the stability and reactivity of a cyclic system. The cyclopentane ring itself exists in non-planar "envelope" and "half-chair" conformations to minimize torsional strain, and the addition of substituents influences the equilibrium between these forms. solubilityofthings.comwikipedia.org Research into its properties contributes to the broader quest for cleaner energy and the development of novel synthetic methodologies in organic chemistry. solubilityofthings.com The compound's structure, with its potential for multiple isomers, showcases the diversity achievable within cyclic compounds and makes it a useful building block for creating more intricate organic structures. solubilityofthings.commusechem.com

Research Context within Substituted Cycloalkanes

The study of this compound is situated within the extensive research field of substituted cycloalkanes. These compounds are crucial in petroleum chemistry and are key components of gasoline and jet fuels. frontiersin.orgacs.org Research in this area often focuses on structure-property relationships to develop high-performance and sustainable fuels. frontiersin.orgornl.gov For instance, alkyl-substituted cycloalkanes are known to possess high energy density and improve the combustion properties of aviation fuel. tandfonline.com

The properties of this compound are often compared with its isomers, such as 1,2,3-trimethylcyclopentane (B43311), and with related six-membered rings like 1,2,4-trimethylcyclohexane (B44741), to elucidate the effects of ring size and substituent positioning. brainly.com For example, the ratio of this compound to 1,2,3-trimethylcyclopentane is used in environmental geochemistry as a stable marker to identify sources of subsurface petroleum contamination due to their resistance to biodegradation. The study of its various stereoisomers, such as the (1α,2α,4β) and (1α,2β,4α) forms, reveals how subtle changes in the 3D arrangement of atoms can lead to different physical properties like boiling point and density. This makes substituted cycloalkanes like this compound essential for advancing fundamental concepts in stereochemistry and conformational analysis. musechem.com

Historical Development of Research on Trimethylcyclopentanes

The scientific investigation of trimethylcyclopentanes gained momentum in the mid-20th century, propelled by advances in petroleum refining and the advent of analytical techniques like gas chromatography. Early research identified various trimethylcyclopentane isomers as components of gasoline and their exhaust emissions.

In the 1980s, the use of gas chromatography-mass spectrometry (GC-MS) allowed for more detailed analysis, highlighting the persistence of certain isomers in environmental samples and their utility as tracers for pollution. The continued evolution of analytical methods, particularly nuclear magnetic resonance (NMR) spectroscopy, later enabled the precise assignment of the stereochemistry of different isomers. This was crucial for understanding how the specific spatial arrangement of the methyl groups influences the molecule's properties and behavior. This historical progression from simple identification to detailed stereochemical and conformational analysis underscores the compound's enduring relevance in both applied fuel science and fundamental organic chemistry.

Interactive Data Tables

Physical Properties of this compound Isomers

This table displays a comparison of physical properties for different stereoisomers of this compound, illustrating the impact of stereochemistry.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (K) |

| (1α,2α,4β)-1,2,4-Trimethylcyclopentane | 4850-28-6 | C₈H₁₆ | 112.21 | 306 |

| (1α,2β,4α)-1,2,4-Trimethylcyclopentane | 16883-48-0 | C₈H₁₆ | 112.21 | 298 |

| This compound (unspecified) | 2815-58-9 | C₈H₁₆ | 112.21 | 389.45 |

Data sourced from multiple references. solubilityofthings.comnih.gov

General Properties of this compound

This table provides general chemical identifiers and computed properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| InChIKey | PNUFYSGVPVMNRN-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(C(C1)C)C |

Data sourced from PubChem. nih.gov

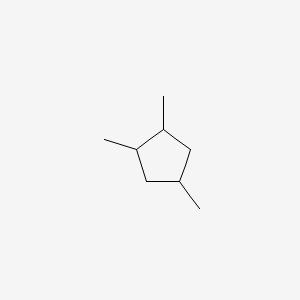

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-trimethylcyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUFYSGVPVMNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870987 | |

| Record name | 1,2,4-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,4-Trimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2815-58-9, 2613-72-1, 4850-28-6, 16883-48-0 | |

| Record name | 1,2,4-Trimethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2815-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1alpha,2alpha,4alpha)-1,2,4-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,2beta,4alpha)-1,2,4-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,4α)-1,2,4-trimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2α,4α)-1,2,4-trimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 1,2,4 Trimethylcyclopentane

Isomeric Configurations and Enantiomeric/Diastereomeric Relationships

1,2,4-Trimethylcyclopentane possesses three stereogenic centers at carbons 1, 2, and 4. This leads to the theoretical possibility of 2³ or eight stereoisomers. These stereoisomers can be categorized into enantiomeric pairs and diastereomeric sets.

The different spatial arrangements of the three methyl groups relative to the plane of the cyclopentane (B165970) ring define the specific isomers. chegg.com These are often designated using cis/trans or α/β notation to describe the relative positions of the substituents. For instance, (1α,2α,4β)-1,2,4-Trimethylcyclopentane and (1α,2β,4α)-1,2,4-Trimethylcyclopentane are diastereomers, meaning they are stereoisomers that are not mirror images of each other. oregonstate.edu Diastereomers typically exhibit different physical properties, such as boiling points and densities. In contrast, enantiomers are non-superimposable mirror images of each other and have identical physical properties in an achiral environment, but rotate plane-polarized light in opposite directions. oregonstate.edu

The various isomers of this compound include:

(1α,2α,4α)-1,2,4-Trimethylcyclopentane nist.gov

(1α,2α,4β)-1,2,4-Trimethylcyclopentane nist.gov

(1α,2β,4α)-1,2,4-Trimethylcyclopentane nist.gov

Each of these diastereomers has a corresponding enantiomer. For example, the enantiomer of (1R,2S,4r)-1,2,4-trimethylcyclopentane would be (1S,2R,4s)-1,2,4-trimethylcyclopentane. The relationships between these isomers are fundamental to understanding their distinct chemical behavior and interactions. ontosight.ai

Table 1: Stereoisomers of this compound

| Isomer Name | CAS Number | Relationship |

| (1α,2α,4α)-1,2,4-Trimethylcyclopentane | 2613-72-1 | Diastereomer |

| (1α,2α,4β)-1,2,4-Trimethylcyclopentane | Not available | Diastereomer |

| (1α,2β,4α)-1,2,4-Trimethylcyclopentane | 16883-48-0 | Diastereomer |

| (1R,2S,4r)-1,2,4-Trimethylcyclopentane | 4850-28-6 | Chiral Isomer |

Conformational Analysis and Ring Dynamics

The cyclopentane ring is not planar. A flat conformation would lead to significant torsional strain from eclipsed C-C bonds. masterorganicchemistry.comdalalinstitute.com To alleviate this strain, the ring puckers into non-planar conformations. masterorganicchemistry.comlibretexts.org

The two most stable conformations for a cyclopentane ring are the "envelope" and the "twist" (or "half-chair") conformations. masterorganicchemistry.comopenochem.org

Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth carbon is out of the plane, resembling an open envelope. libretexts.orglumenlearning.com This conformation reduces some of the torsional strain, but some eclipsing interactions remain. libretexts.org

Twist (Half-Chair) Conformation: In the twist conformation, three carbon atoms are coplanar, with one atom above the plane and another below. openochem.org This conformation generally has slightly lower torsional strain compared to the envelope form. masterorganicchemistry.com

Both the envelope and twist conformations are of comparable energy, and the cyclopentane ring is highly flexible, undergoing rapid interconversion between these forms. masterorganicchemistry.com

The cyclopentane ring undergoes a process called pseudorotation, where each carbon atom sequentially moves into and out of the puckered position. dalalinstitute.comlumenlearning.com This rapid interconversion between envelope and twist conformations has a very low energy barrier, estimated to be around 6–8 kJ/mol for some substituted cyclopentanes. This means that at room temperature, the molecule is not locked into a single conformation but exists as a dynamic equilibrium of various puckered forms. dalalinstitute.comlumenlearning.com The energy barriers are low because the bond angles in a puckered cyclopentane are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. libretexts.org

Envelope and Twist Conformations in Cyclopentane Rings

Influence of Methyl Group Position and Orientation on Stereochemistry

The stability of the different diastereomers of this compound is determined by the sum of these steric and torsional strains. The most stable isomer will adopt a conformation that minimizes unfavorable interactions like 1,3-diaxial-like interactions and eclipsing strain between methyl groups and other ring atoms.

Stereoelectronic Effects in Trimethylated Cyclopentane Systems

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. basna.irsit.edu.cn In trimethylated cyclopentane systems, these effects arise from the interaction of the C-C and C-H bonding and antibonding orbitals.

Hyperconjugation, the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital, plays a role in stabilizing certain conformations. For example, a staggered arrangement of C-H or C-C bonds allows for more effective hyperconjugative interactions (σ → σ*) compared to an eclipsed arrangement. sit.edu.cn The orientation of the methyl groups on the cyclopentane ring affects these orbital overlaps. An equatorial orientation of a substituent on a cycloalkane is generally favored not only due to reduced steric hindrance but also due to more favorable stereoelectronic interactions. u-szeged.hu The specific configuration of the methyl groups in this compound will therefore influence the electron distribution within the ring and affect its reactivity and physical properties.

Advanced Synthetic Methodologies for 1,2,4 Trimethylcyclopentane and Its Derivatives

Cyclopentane (B165970) Ring Construction Strategies

The formation of the cyclopentane core is a fundamental challenge in organic synthesis. Various approaches have been developed, leveraging catalytic processes, intramolecular cyclizations, and precursor modifications to achieve this goal efficiently.

Catalytic cyclization offers powerful pathways to cyclopentane structures from acyclic precursors. These methods often employ transition metal catalysts or acid catalysis to promote ring formation.

Zirconocene-based catalysts, for example, have been utilized in the cyclo-oligomerization of ethylene. researchgate.net While producing a mixture of products, these systems can generate methylenecyclopentane (B75326), a key unsaturated precursor that can be subsequently hydrogenated and alkylated to yield trimethylated cyclopentanes. researchgate.net The selectivity towards cyclic products like methylenecyclopentane can be influenced by the cocatalyst and reaction conditions. researchgate.net

Acid-catalyzed cyclization provides another route. Linear alkanes can be induced to cyclize in the presence of strong Brønsted acids like sulfuric acid (H₂SO₄). This process involves the formation of a cyclic carbocation intermediate, which can then rearrange to form the stable cyclopentane ring. Biocatalytic methods using engineered enzymes, such as modified terpene cyclases, represent a frontier in stereocontrolled cyclization, capable of converting acyclic pyrophosphate precursors into specific cyclopentane isomers with high fidelity.

Table 1: Comparison of Catalytic Cyclization Approaches for Cyclopentane Synthesis

| Catalyst System | Substrate Example | Product Type | Key Features |

|---|---|---|---|

| Zirconocene/Et₃Al | Ethylene | Methylenecyclopentane | Forms an unsaturated precursor for further functionalization. researchgate.net |

| H₂SO₄ | Linear Alkanes (e.g., 2,4-dimethylpentane) | Trimethylcyclopentane isomers | Proceeds via carbocation intermediates; can lead to isomeric mixtures. |

| Engineered Terpene Cyclase | Farnesyl pyrophosphate analogs | Stereospecific trimethylcyclopentane | Offers high stereocontrol but can be challenging to scale. |

Intramolecular reactions are a cornerstone of cyclic compound synthesis, where a single molecule containing two reactive functionalities is induced to form a ring. Several powerful intramolecular strategies are employed to construct the cyclopentane framework.

The Nazarov cyclization , a Lewis or Brønsted acid-catalyzed electrocyclic reaction of divinyl ketones, is a classic method for forming cyclopentenones, which are versatile intermediates. baranlab.orgnih.gov A related modern approach involves the intramolecular capture of vinyl cations, generated from β-hydroxy-α-diazoketones, by a tethered alkene. nih.gov This method provides access to α-alkylidene cyclopentenones under mild conditions. nih.gov

Radical cyclizations, particularly 5-exo-trig reactions, are highly effective for forming five-membered rings. vanderbilt.edu These reactions proceed by generating a radical on a hydrocarbon chain, which then attacks a nearby double bond to close the ring, with the stereochemical outcome often predictable. vanderbilt.edu Additionally, the intramolecular Barbier reaction, promoted by metals like zinc or indium, allows for the cyclization of substrates containing both an aldehyde and an allylic halide to form cyclopentanol (B49286) derivatives. researchgate.net

Table 2: Overview of Intramolecular Ring-Closing Strategies

| Reaction Type | Key Reagents/Catalyst | Precursor Structure | Product |

|---|---|---|---|

| Nazarov Cyclization | Lewis or Brønsted Acid | Divinyl ketone | Cyclopentenone baranlab.org |

| Vinyl Cation Capture | Lewis Acid (e.g., BF₃·OEt₂) | β-hydroxy-α-diazoketone with a pendent alkene | α-Alkylidene cyclopentenone nih.gov |

| Radical Cyclization (5-exo-trig) | Radical Initiator (e.g., Bu₃SnH) | 5-Hexenyl radical precursor | Substituted cyclopentane vanderbilt.edu |

| Intramolecular Barbier Reaction | Zinc or Indium metal | Aldehyde with a tethered allylic halide | Cyclopentanol derivative researchgate.net |

Direct modification of existing cyclopentane structures is a straightforward approach to synthesizing 1,2,4-trimethylcyclopentane. ontosight.ai The alkylation of cyclopentane or its derivatives with methylating agents like methyl halides is a classical method. This reaction is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃), which polarize the methyl halide to generate an electrophile that attacks the cyclopentane ring.

A significant challenge with this method is controlling the regioselectivity, as the carbocation intermediates are prone to rearrangements, leading to a mixture of isomers, including 1,2,3- and this compound. Research has shown that using shape-selective catalysts, such as H-ZSM-5 zeolites, can improve regioselectivity by constraining the transition-state geometry within their microporous structures, favoring the formation of specific isomers. The rearrangement of other trimethylcyclopentane isomers is another viable synthetic route mentioned in the literature. ontosight.ai

Intramolecular Ring-Closing Reactions

Stereoselective and Regioselective Synthesis

Beyond constructing the ring, controlling the precise three-dimensional arrangement of the methyl groups (stereochemistry) and their positions on the ring (regiochemistry) is paramount for synthesizing a specific isomer like (1α,2β,4α)-1,2,4-trimethylcyclopentane. ontosight.ai

Achieving a specific stereoisomer of this compound requires sophisticated synthetic techniques that can dictate the orientation of substituents as the bonds are formed. ontosight.ai

One powerful strategy involves domino reactions where multiple bonds and stereocenters are formed in a single sequence. For instance, a rhodium carbene-initiated domino sequence has been developed to synthesize highly substituted cyclopentanes with four stereocenters. nih.gov The stereoselectivity in such reactions is often driven by thermodynamics, where the transition states that minimize steric strain (A¹,³-interactions) are favored, leading to a specific diastereomer as the major product. nih.gov

The use of chiral starting materials or auxiliaries is another common approach. For example, a chiral tridentate ligand was synthesized starting from 1R,3S-diamino-1,2,2-trimethylcyclopentane. rsc.org The inherent chirality of the cyclopentane backbone was used to direct subsequent reactions and control the stereochemistry of the final complex. rsc.org Biocatalytic approaches also excel in this area, with engineered enzymes capable of producing specific stereoisomers with very high selectivity.

Desymmetrization is an elegant strategy for generating chiral molecules from achiral, symmetrical precursors (prochiral). This is particularly useful for synthesizing enantioenriched cyclopentane derivatives that can serve as building blocks. rsc.org

Various catalytic asymmetric desymmetrization reactions have been developed for prochiral cyclopentene (B43876) derivatives. A rhodium-catalyzed asymmetric allylic substitution can desymmetrize meso cyclopent-2-ene-1,4-dicarbonates, where the choice of a chiral phosphine (B1218219) ligand determines which regioisomeric product is formed with high enantioselectivity. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have also been employed as chiral catalysts. In one study, an NHC-catalyzed desymmetrization of 1,3-diketones was used for the enantioselective synthesis of α,α-disubstituted cyclopentenes. organic-chemistry.org The chiral NHC catalyst generates a chiral enol intermediate that reacts intramolecularly in a stereoselective manner. organic-chemistry.org Similarly, organocatalytic desymmetrization of prochiral cyclopent-4-ene-1,3-diones via a Michael reaction has been demonstrated, providing access to highly functionalized cyclopentanes with excellent stereoselectivity. researchgate.net A different approach involves the desymmetrization of endo-norborn-5-ene-2,3-dicarboxylic anhydrides using a chiral amine, followed by ozonolysis to cleave the norbornene structure, yielding enantiomerically pure, polysubstituted cyclopentane derivatives. acs.org

Table 3: Selected Desymmetrization Techniques for Cyclopentane Derivatives

| Technique | Catalyst/Reagent | Substrate Example | Key Outcome |

|---|---|---|---|

| Asymmetric Allylic Substitution | Rhodium complex with chiral phosphine ligand | meso-cyclopent-2-ene-1,4-dicarbonate | Enantioenriched trans-substituted cyclopentenols. organic-chemistry.org |

| NHC-Catalyzed Aldol Reaction | Chiral N-Heterocyclic Carbene (NHC) | Prochiral 1,3-diketone | Enantioenriched α,α-disubstituted cyclopentenes. organic-chemistry.org |

| Organocatalytic Michael Addition | Chiral Bifunctional Thiourea | Prochiral cyclopent-4-ene-1,3-dione | Highly functionalized bicyclic derivatives with excellent stereoselectivity. researchgate.net |

| Auxiliary-Mediated Cleavage | Methyl (S)-prolinate / O₃ | endo-norborn-5-ene-2,3-dicarboxylic anhydride | Enantio- and diastereomerically pure tetra- and penta-substituted cyclopentanes. acs.org |

Control of Methyl Group Stereochemistry

Derivatization and Functionalization Strategies

The introduction of functional groups into the this compound scaffold is essential for expanding its utility in materials science and as a building block in complex molecule synthesis. Methodologies for achieving this can be broadly categorized into the modification of the pre-formed cyclopentane ring and the strategic design of functionalized precursors for cyclization.

Post-Synthesis Chemical Modifications

Once the this compound core or a related functionalized derivative has been synthesized, further chemical modifications can be employed to introduce or alter functional groups. These strategies are critical for late-stage diversification of a common intermediate.

Direct C-H functionalization of the unactivated alkane skeleton is a significant challenge due to the steric hindrance from the methyl groups and the presence of multiple, chemically similar C-H bonds. However, for derivatives already possessing functional handles, a range of transformations is possible. Research into the functionalization of substituted cyclopentanes demonstrates several viable pathways. For instance, ester functionalities on a cyclopentane ring, introduced during the primary synthesis, can be readily modified. Reduction of an ester group using a mild reducing agent can yield the corresponding alcohol. bris.ac.uk This alcohol can then serve as a handle for further reactions, such as esterification to introduce different side chains. bris.ac.uk

Another powerful post-synthesis modification is oxidative cleavage. nih.gov When a cyclopentane derivative contains appropriately positioned vicinal diols or other suitable functionalities, oxidative cleavage protocols can be used to open the ring or generate new functional groups like aldehydes. sorbonne-universite.fr These aldehydes are versatile intermediates for subsequent reactions, including reductions to alcohols or Claisen rearrangements after further manipulation. sorbonne-universite.fr

Saponification of ester groups followed by a Curtius rearrangement represents a sophisticated route to introduce amine functionalities, yielding valuable di-amino cyclopentane derivatives. bris.ac.uk Such transformations highlight the utility of installing "placeholder" functional groups during the initial synthesis, which can be converted into more complex or synthetically useful groups in subsequent steps.

The following table summarizes representative post-synthesis modification strategies applicable to functionalized cyclopentane derivatives.

| Modification Strategy | Reagents/Conditions | Functional Group Transformation | Research Context |

| Ester Reduction | Mild reducing agents | Ester → Alcohol | Provides a hydroxyl group for further esterification or etherification. bris.ac.uk |

| Saponification & Curtius Rearrangement | 1. Base (e.g., NaOH) 2. Diphenylphosphoryl azide (B81097) (DPPA), heat | Ester → Carboxylic Acid → Isocyanate → Amine | A method for installing amine groups with stereochemical retention. bris.ac.uk |

| Oxidative Cleavage | Periodate or Lead tetraacetate | Vicinal Diols → Aldehydes/Ketones | Ring cleavage or generation of carbonyl functionalities for further elaboration. nih.govsorbonne-universite.fr |

| Olefin Metathesis | Grubbs or other ruthenium catalysts | Alkene → Modified Alkene | Used in tandem sequences to form new C-C bonds from alkenyl-substituted cyclopentanes. |

Precursor Design for Advanced Functionalization

A more prevalent and often more efficient approach to obtaining functionalized this compound derivatives involves the careful design of acyclic or cyclic precursors that already contain the desired functional groups or are primed for their introduction during the ring-forming step. This strategy allows for superior control over regioselectivity and stereochemistry.

Cycloaddition reactions are a cornerstone of this approach. For example, visible-light-induced [3+2] cycloadditions between N-sulfonyl cyclopropylamines and electron-deficient olefins can produce highly substituted trans-cyclopentanes. bris.ac.uk By selecting appropriately substituted cyclopropane (B1198618) and olefin starting materials, one could, in principle, construct a this compound ring bearing synthetically useful ester and sulfonamide groups. This method is noted for its high diastereoselectivity in creating trans-substituted products. bris.ac.uk

Another powerful strategy involves the use of N-Heterocyclic Carbene (NHC) catalysis. The annulation of enals with β,γ-unsaturated α-ketoesters, activated by a Lewis acid, can generate densely functionalized cyclopentanols with up to four contiguous stereocenters. nih.gov The choice of enal and ketoester precursors would be critical in dictating the final substitution pattern, including the placement of methyl groups to form the 1,2,4-trimethyl- arrangement. The resulting cyclopentanol products contain multiple carbonyl groups that are available for subsequent, differential modification. nih.gov

Furthermore, complex and chiral precursors derived from natural sources can be used to build highly functionalized, enantiopure cyclopentane systems. A notable example is the use of D-glucose as a starting point to synthesize a C4 epoxy tosylate precursor. sorbonne-universite.fr This precursor can then undergo a [4+1] cyclization, a strategy with great potential for creating oxygenated, homochiral cyclopentanes that can serve as advanced intermediates for bioactive compounds. sorbonne-universite.fr Similarly, cyclopentadiene-derived amino acids can be functionalized through stereocontrolled oxirane formation and opening to afford a diverse array of regio- and diastereoisomers of aminocyclopentanecarboxylates. researchgate.net

The table below compares different precursor design strategies for synthesizing functionalized cyclopentanes.

| Strategy | Key Reaction | Precursors | Resulting Core Structure | Key Advantages |

| Photoredox Catalysis | [3+2] Cycloaddition | N-sulfonyl cyclopropylamines, electron-poor olefins | trans-disubstituted cyclopentanes with ester and sulfonamide groups. bris.ac.uk | High diastereoselectivity, mild reaction conditions. |

| NHC/Lewis Acid Catalysis | Annulation | Enals, β,γ-unsaturated α-ketoesters | Highly substituted cyclopentanols with four contiguous stereocenters. nih.gov | Access to complex structures with multiple, distinct functional groups. |

| Chiral Pool Synthesis | [4+1] Cyclization | D-glucose derived epoxy tosylate, formyl dianion synthons | Oxygenated, homochiral cyclopentanes. sorbonne-universite.fr | Enantiopure products, leveraging natural product chirality. |

| Diversity-Oriented Synthesis | Oxirane Formation/Opening | Cyclopentadiene-derived amino acids | Orthogonally protected aminocyclopentanecarboxylates. researchgate.net | High regiochemical and stereochemical diversity from a common precursor. |

Reaction Mechanisms and Reactivity of 1,2,4 Trimethylcyclopentane

Catalytic Hydrogenation Mechanisms of Trimethylcyclopentenes

1,2,4-Trimethylcyclopentane is synthesized via the catalytic hydrogenation of its corresponding alkene, 1,2,4-trimethylcyclopentene. This process is an addition reaction where two hydrogen atoms are added across the double bond, resulting in a saturated alkane. vedantu.comlibretexts.org The reaction is thermodynamically favorable as it forms a more stable, lower-energy product and is therefore exothermic. libretexts.org

The mechanism of catalytic hydrogenation is a heterogeneous reaction that occurs on the surface of a metal catalyst. chemistrytalk.orgpressbooks.pub The process involves several key stages:

Adsorption : Both the hydrogen gas (H₂) and the trimethylcyclopentene are adsorbed onto the surface of the metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). pressbooks.pubyoutube.com Palladium is often used as a powder supported on charcoal (Pd/C) to maximize surface area. libretexts.orgpressbooks.pub

Hydrogen Activation : The catalyst weakens the H-H covalent bond, and the hydrogen atoms bond to the metal surface. chemistrytalk.orgpressbooks.pub

Hydrogen Transfer : The adsorbed alkene moves close to the hydrogen atoms. Two hydrogen atoms are then transferred sequentially from the metal surface to the carbons of the double bond. libretexts.orgchemistrytalk.org Because both hydrogen atoms are delivered from the same catalyst surface, they add to the same face of the double bond. This mode of addition is known as syn addition. pressbooks.pubyoutube.com

Desorption : The resulting saturated this compound molecule is more weakly adsorbed and diffuses away from the catalyst surface, freeing the catalytic site for the next reaction cycle. libretexts.org

Due to steric hindrance from the methyl groups on the cyclopentene (B43876) ring, the hydrogen atoms will preferentially add to the less hindered face of the molecule. vedantu.commendelset.com

Table 1: Common Catalysts for Hydrogenation

| Catalyst | Common Form | Solvent |

|---|---|---|

| Palladium | Pd/C (Palladium on carbon) | Ethanol |

| Platinum | PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid |

| Nickel | Raney Nickel | - |

This table summarizes common catalysts used in the hydrogenation of alkenes. libretexts.org

Oxidative Transformation Pathways

Like other alkanes, this compound can undergo oxidation, though it is generally resistant to mild oxidizing agents. Vigorous oxidation with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the cleavage of C-H and C-C bonds. The reaction typically favors the oxidation of tertiary C-H bonds due to their lower bond dissociation energy.

The oxidation process involves the formation of reactive intermediates that can lead to a variety of products. Depending on the reaction conditions, the cyclopentane (B165970) ring can be opened to form dicarboxylic acids. In other instances, the reaction can introduce oxygen-containing functional groups, yielding products such as alcohols or ketones. For example, studies on the low-temperature oxidation of the analogous 1,2,4-trimethylcyclohexane (B44741) show that consumption is primarily driven by the cleavage of C-H bonds, leading to the formation of cyclic radicals. alfa-chemistry.com These radicals can then react further to form a diverse range of oxidized intermediates. alfa-chemistry.com

Substitution Reaction Mechanisms in Cyclic Alkanes

This compound can undergo free-radical substitution reactions, which are characteristic of alkanes. A common example is halogenation with chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet (UV) light. brainly.comsavemyexams.com Since alkanes are generally unreactive, energy from UV light is required to initiate the reaction. savemyexams.com

The mechanism proceeds through a chain reaction involving three distinct steps: brainly.comyoutube.com

Initiation : UV light provides the energy to break the halogen-halogen bond (e.g., Cl-Cl) in a process called homolytic cleavage. This generates two highly reactive halogen radicals (Cl•). savemyexams.comyoutube.com

Propagation : A halogen radical abstracts a hydrogen atom from the this compound ring, forming a hydrogen halide (e.g., HCl) and a cyclopentyl radical. brainly.comyoutube.com This alkyl radical then reacts with another halogen molecule (Cl₂) to form a halogenated cyclopentane (e.g., a chlorotrimethylcyclopentane) and a new halogen radical, which can continue the chain reaction. brainly.com

Termination : The reaction ceases when two radicals combine to form a stable, non-radical molecule. This can occur through the combination of two halogen radicals, two alkyl radicals, or an alkyl radical and a halogen radical. brainly.comyoutube.com

This process typically results in a mixture of products, as the halogen can substitute any of the hydrogen atoms on the ring or the methyl groups.

Influence of Substituent Arrangement on Reaction Selectivity and Rate

The arrangement of the three methyl groups on the cyclopentane ring significantly impacts the molecule's reactivity, influencing both the rate of reaction and the selectivity of product formation. These influences are primarily due to a combination of steric and electronic effects.

Steric Effects : The methyl groups are bulky substituents that create steric hindrance, which is the physical blocking of a reaction site. msu.edu Reagents will preferentially approach the molecule from the least hindered face. vedantu.commendelset.com In the catalytic hydrogenation of 1,2,4-trimethylcyclopentene, for example, the catalyst and hydrogen will add to the side of the ring opposite the most sterically demanding methyl groups. vedantu.com This steric control dictates the stereochemistry of the resulting product.

Electronic Effects : Methyl groups are electron-donating through an inductive effect. acs.org This electronic effect can stabilize adjacent carbocation intermediates that may form during certain reactions. In oxidation or radical substitution reactions, the stability of the intermediate radical is key. Tertiary radicals (formed at a carbon atom bonded to three other carbons) are more stable than secondary or primary radicals. Therefore, reactions that proceed via radical intermediates will preferentially occur at the tertiary carbon atoms of the this compound ring, if accessible. Studies on substituted systems have shown that electron-donating substituents can lower the energy barrier to a reaction, although this electronic effect can sometimes be counteracted by a retarding steric effect. acs.orgacs.org

Analysis of Ring Strain and Molecular Stability in Trimethylated Cyclopentanes

The stability of this compound is determined by the combination of strain inherent to the cyclopentane ring and the strain introduced by the methyl substituents. Three types of strain are relevant:

Angle Strain : This strain arises when bond angles are forced to deviate from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. saskoer.ca A planar cyclopentane would have internal angles of 108°, resulting in very little angle strain. libretexts.orgdkvjamnagar.edu.in

Torsional Strain : This strain is caused by the eclipsing of C-H bonds on adjacent carbon atoms. A planar cyclopentane would suffer from significant torsional strain due to ten fully eclipsed C-H bonds. msu.edulibretexts.org To alleviate this, cyclopentane adopts a non-planar, puckered conformation known as the "envelope" conformation, where four carbons are in a plane and the fifth is out of plane. libretexts.orgdalalinstitute.com This puckering reduces torsional strain, although it slightly increases angle strain. saskoer.ca

Steric Strain : This strain results from repulsive interactions when non-bonded atoms or groups are forced into close proximity. In this compound, the three methyl groups introduce steric strain. The magnitude of this strain depends on the relative positions of the methyl groups (their stereochemistry). Conformations that place the bulky methyl groups in pseudo-equatorial positions are generally more stable than those where they are in more crowded pseudo-axial positions, which would lead to significant steric hindrance. msu.edu

Table 2: Types of Strain in Substituted Cyclopentanes

| Type of Strain | Description | Relevance to this compound |

|---|---|---|

| Angle Strain | Deviation of bond angles from the ideal 109.5°. | Minimal in the puckered cyclopentane ring. libretexts.org |

| Torsional Strain | Repulsion from eclipsing bonds on adjacent atoms. | Partially relieved by the ring adopting a non-planar "envelope" conformation. msu.edulibretexts.org |

| Steric Strain | Repulsive interaction between bulky, non-bonded groups. | Arises from interactions between the three methyl groups, depending on their spatial arrangement. msu.edu |

This table summarizes the key types of strain that influence the stability of substituted cyclopentane molecules.

Spectroscopic Characterization and Structural Elucidation of 1,2,4 Trimethylcyclopentane Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of 1,2,4-trimethylcyclopentane isomers. By analyzing various NMR parameters, the relative orientations of the methyl groups and the conformation of the cyclopentane (B165970) ring can be established.

Vicinal Coupling Constants and Dihedral Angle Relationships

The analysis of proton-proton (¹H-¹H) vicinal coupling constants (³JHH) is fundamental to deducing the dihedral angles between adjacent protons, which in turn reveals the conformation of the cyclopentane ring. The Karplus equation describes the relationship between the magnitude of the coupling constant and the dihedral angle (φ) between two vicinal protons. wikipedia.org Generally, a larger coupling constant is observed for anti-periplanar protons (φ ≈ 180°), while smaller couplings are characteristic of syn-clinal (gauche) relationships (φ ≈ 60°). wikipedia.orgrubingroup.org

For substituted cyclopentanes, the ring exists in a dynamic equilibrium between various envelope and twist conformations. organicchemistrydata.orgresearchgate.net This conformational flexibility means that the observed vicinal coupling constants are often a weighted average of the couplings in each contributing conformation. mdpi.com However, by carefully analyzing these averaged values, it is possible to infer the predominant conformation and the relative stereochemistry of the substituents. For instance, in a fixed conformation, a trans relationship between two vicinal protons on a cyclopentane ring would be expected to show a different coupling constant than a cis relationship due to the differing dihedral angles.

| Interaction | Typical Dihedral Angle (φ) | Expected ³JHH (Hz) |

| cis-Vicinal Protons | ~0-30° (eclipsed) or ~120° | Variable, generally smaller |

| trans-Vicinal Protons | ~150-180° (anti-periplanar) | Larger, typically 7-12 Hz |

| Data derived from general principles of NMR spectroscopy and studies on substituted cyclopentanes. rubingroup.orgorganicchemistrydata.org |

Long-Range Coupling Analysis for Structural Connectivity

While vicinal couplings provide information about adjacent protons, long-range couplings (⁴JHH or ⁵JHH) can establish connectivity between protons separated by four or more bonds. These couplings are typically smaller than vicinal couplings (usually < 3 Hz) but can be invaluable for confirming the substitution pattern of the cyclopentane ring. For instance, a weak coupling observed between a methyl proton and a proton on a non-adjacent ring carbon can help to definitively place the methyl groups at the 1, 2, and 4 positions. Allylic and propargylic systems often exhibit noticeable long-range coupling. rubingroup.org

Chemical Shift Anisotropy and Stereochemical Effects

The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. In this compound isomers, the spatial orientation of the methyl groups (axial vs. equatorial) significantly influences the chemical shifts of the ring protons and carbons due to steric interactions and anisotropic effects. researchgate.netmodgraph.co.uk

A methyl group in an axial position will typically experience a greater shielding effect (upfield shift) compared to an equatorial methyl group due to gamma-gauche interactions. modgraph.co.uk This steric compression leads to a polarization of the C-H bonds, altering the electron density and thus the chemical shift. These predictable stereochemical effects on ¹H and ¹³C chemical shifts are crucial for assigning the relative configuration (cis or trans) of the methyl groups in the different isomers of this compound. researchgate.netresearchgate.net

Mass Spectrometry for Isomeric Differentiation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns.

Electron Ionization Fragmentation Patterns and Mechanisms

Under electron ionization (EI), this compound isomers, with a molecular formula of C₈H₁₆, undergo fragmentation to produce a characteristic mass spectrum. nih.gov While the molecular ion peak (M⁺) at m/z 112 may be observed, it is often of low intensity for alkanes. libretexts.orglibretexts.org The fragmentation of cycloalkanes is typically initiated by the cleavage of a C-C bond in the ring. aip.org

The most common fragmentation pathways for alkyl-substituted cyclopentanes involve the loss of alkyl radicals. For this compound, the loss of a methyl group (CH₃•, 15 Da) would result in a fragment ion at m/z 97. The loss of an ethyl group (C₂H₅•, 29 Da) can also occur, leading to a fragment at m/z 83. The most abundant fragment ions are often formed through pathways that lead to the most stable carbocations. libretexts.org

The base peak in the mass spectrum of this compound is often observed at m/z 70. nih.gov This can be rationalized by the loss of a C₃H₆ fragment (42 Da) or successive losses. Another prominent peak is frequently seen at m/z 55, corresponding to the loss of a methyl group from the m/z 70 fragment or the loss of a C₄H₉ fragment (57 Da). nih.gov While the fragmentation patterns of the different stereoisomers of this compound may be very similar, subtle differences in the relative intensities of certain fragment ions can sometimes be used for differentiation, often in conjunction with chromatographic separation.

| m/z | Possible Fragment Lost | Proposed Fragment Structure |

| 97 | CH₃• | [C₇H₁₃]⁺ |

| 83 | C₂H₅• | [C₆H₁₁]⁺ |

| 70 | C₃H₆ | [C₅H₁₀]⁺ |

| 55 | C₄H₉• or C₃H₇• from m/z 70 | [C₄H₇]⁺ |

| 41 | - | [C₃H₅]⁺ (Allyl cation) |

| This table is based on common fragmentation patterns of alkylcyclopentanes and publicly available mass spectral data for this compound. nih.govlibretexts.orglibretexts.org |

High-Resolution Mass Spectrometry for Elemental Composition and Isomer Identification

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of an ion with high precision (typically to four or more decimal places). This capability is crucial for unambiguously determining the elemental composition of the molecular ion and its fragments. uni-saarland.de For this compound, HRMS would confirm the molecular formula as C₈H₁₆.

While HRMS alone cannot typically distinguish between structural isomers, its coupling with gas chromatography (GC-HRMS) is a powerful technique for the analysis of complex mixtures containing isomers. unit.no The gas chromatograph separates the different isomers based on their boiling points and interactions with the column stationary phase, and the HRMS provides their exact mass and fragmentation patterns. This combination allows for the confident identification of the various stereoisomers of this compound present in a sample. unit.no Advanced MS techniques like tandem mass spectrometry (MS/MS) can further aid in distinguishing isomers by analyzing the fragmentation of specific precursor ions. lcms.cz

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules. While specific MS/MS data for all this compound isomers is not extensively available in public literature, the principles of electron ionization (EI) mass spectrometry, a precursor to many MS/MS experiments, provide significant insight into their fragmentation patterns. In a typical EI-MS analysis, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation patterns are indicative of the molecule's structure.

The mass spectra of alkanes are characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org For this compound (C₈H₁₆), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 112. However, this peak is often of low intensity for alkanes. libretexts.org The most abundant fragments typically arise from the loss of alkyl groups.

The fragmentation of cyclic alkanes is influenced by the ring structure and the position of substituents. The stereochemistry of the isomers can also influence the relative intensities of the fragment ions. For instance, mass spectrometry with electron ionization at 70 eV can provide fragmentation patterns that help distinguish this compound from its isomers like 1,2,3-trimethylcyclopentane (B43311).

Key fragment ions observed in the electron ionization mass spectra of this compound isomers include those resulting from the loss of a methyl group (M-15) and an ethyl group (M-29), leading to prominent peaks at m/z 97 and 83, respectively. The base peak, the most intense peak in the spectrum, for many trimethylcyclopentane isomers is often observed at m/z 70. nih.gov The relative abundance of these and other fragment ions can provide clues to the specific isomeric structure.

Below is a table summarizing the major fragment ions observed in the GC-MS analysis of this compound, which serves as a proxy for understanding potential MS/MS product ions.

| Isomer | Molecular Ion (M⁺) m/z | Base Peak m/z | Other Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| This compound (General) | 112 | 70 | 41, 55, 97 | nih.gov |

| (1α,2β,4α)-1,2,4-Trimethylcyclopentane | 112 | 70 | 41, 55, 97 | nih.gov |

| (1α,2α,4β)-1,2,4-Trimethylcyclopentane | 112 | 70 | 41, 55, 97 | nist.gov |

Advanced Chromatographic Techniques for Isomer Separation and Purity Assessment

The separation of the structurally similar isomers of this compound is a formidable task that often requires advanced chromatographic techniques with high resolving power.

Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a state-of-the-art technique for the detailed analysis of complex hydrocarbon mixtures, including those containing numerous alkane isomers. copernicus.org This powerful method utilizes two columns with different separation mechanisms (e.g., a non-polar column followed by a polar or shape-selective column) to achieve a much higher peak capacity than conventional one-dimensional GC. copernicus.org

The selection of the column set in GCxGC is critical for achieving orthogonal separation, where compounds are separated based on two independent properties, such as boiling point and polarity. For the separation of saturated hydrocarbons like trimethylcyclopentanes, a common approach is to use a non-polar first-dimension column and a mid-polar or polar second-dimension column. This setup allows for the separation of isomers based on subtle differences in their volatility and polarity.

The retention behavior of this compound isomers is highly dependent on the stationary phase of the chromatographic column. For example, the retention indices of trimethylcyclopentane isomers have been shown to vary significantly on different types of columns. copernicus.org This variation in retention can be exploited to achieve separation.

The table below presents a selection of GC columns and their typical applications in the separation of hydrocarbon isomers, which is relevant for the analysis of this compound.

| Column Phase Type | Separation Principle | Application in Hydrocarbon Isomer Separation |

|---|---|---|

| Non-polar (e.g., 100% dimethylpolysiloxane) | Separation primarily by boiling point. | Often used as the first dimension in GCxGC for a broad initial separation of hydrocarbons. |

| Mid-polar (e.g., 50% phenyl-methylpolysiloxane) | Introduces polarity-based selectivity. | Can be used as a second-dimension column in GCxGC to separate isomers with similar boiling points but different polarities. |

| Polar (e.g., polyethylene (B3416737) glycol - WAX) | Strong polar interactions, separating based on polarity. | Effective for separating isomers with different degrees of steric hindrance and polarity. |

| Shape-Selective (e.g., liquid crystal or cyclodextrin-based) | Separation based on molecular shape and size. | Particularly useful for resolving closely related structural and stereoisomers of cyclic hydrocarbons. |

Purity assessment of a specific this compound isomer requires a chromatographic system that can resolve it from all other isomers and potential impurities. GCxGC, with its enhanced separation power, is ideally suited for this purpose, allowing for the detection and quantification of trace-level impurities that might co-elute with the main component in a one-dimensional GC analysis.

Environmental Organic Chemistry and Biodegradation of Alkylcyclopentanes

Factors Influencing Hydrocarbon Bioremediation Efficacy in Environmental Systems

The success of bioremediation efforts for hydrocarbon-contaminated sites is influenced by a multitude of interconnected factors. These can be broadly categorized as the chemical nature of the contaminant, environmental conditions, and the bioavailability of the pollutant.

Chemical Characteristics of the Hydrocarbon:

Molecular Structure: The structure of a hydrocarbon significantly impacts its biodegradability. Unbranched alkanes are generally degraded more easily than branched alkanes or cyclic hydrocarbons. omicsonline.org For cyclic compounds like 1,2,4-trimethylcyclopentane, the degree and position of methyl substitution can affect degradation rates. tuzvo.sk

Molecular Weight: Lighter, lower molecular weight hydrocarbons are typically more volatile and soluble, making them more accessible to microorganisms and easier to degrade than heavier, higher molecular weight compounds. omicsonline.org

Environmental Factors:

Temperature: Microbial activity and hydrocarbon biodegradation rates are highly dependent on temperature. Optimal degradation generally occurs within specific temperature ranges, which vary for different environments (e.g., 30–40°C for soil, 15–20°C for marine environments). nih.govresearchgate.net

pH: The pH of the soil or water can affect microbial metabolism and enzyme activity. Most hydrocarbon-degrading microorganisms thrive in a pH range of 6 to 8. omicsonline.orgmdpi.com

Oxygen Availability: Aerobic degradation is generally faster and more efficient than anaerobic degradation. enviro.wikimdpi.com Therefore, the availability of oxygen is a critical factor in many bioremediation strategies. mdpi.com

Nutrient Availability: The growth of hydrocarbon-degrading microorganisms requires essential nutrients, particularly nitrogen and phosphorus. omicsonline.orgnih.gov In many contaminated environments, these nutrients can become limiting factors, and their addition (biostimulation) can significantly enhance bioremediation rates. omicsonline.org

Bioavailability:

Solubility and Sorption: The bioavailability of a hydrocarbon refers to the portion that is accessible to microorganisms for degradation. nih.gov Hydrocarbons with low water solubility, like this compound, tend to adsorb to soil particles, which can reduce their availability to microbes. omicsonline.orgnih.gov

Biosurfactant Production: The production of biosurfactants by some microorganisms can increase the bioavailability of hydrophobic contaminants by emulsifying them and increasing their surface area. mdpi.com

Interactive Table: Factors Influencing Hydrocarbon Bioremediation

| Factor | Influence on Bioremediation Efficacy | Optimal Conditions/Trends |

| Chemical Structure | Branched and cyclic structures are generally more resistant to degradation than linear alkanes. omicsonline.org | n-alkanes > branched alkanes > cyclic alkanes |

| Molecular Weight | Lower molecular weight compounds are typically more biodegradable. omicsonline.org | Decreases with increasing molecular weight |

| Temperature | Affects microbial metabolism and enzyme activity. nih.gov | 30-40°C (soil), 15-20°C (marine) nih.gov |

| pH | Influences microbial growth and enzyme function. omicsonline.orgmdpi.com | 6 - 8 omicsonline.org |

| Oxygen | Aerobic degradation is generally faster than anaerobic degradation. enviro.wikimdpi.com | Presence of oxygen for aerobic pathways |

| Nutrients | Essential for microbial growth; can be a limiting factor. omicsonline.orgnih.gov | Sufficient nitrogen and phosphorus |

| Bioavailability | The accessibility of the hydrocarbon to microorganisms. nih.gov | Increased by higher solubility and biosurfactant production mdpi.comnih.gov |

Application of Isomers as Analytical Standards for Environmental Monitoring and Pollutant Tracking

In environmental forensics and monitoring, specific hydrocarbon isomers can serve as valuable analytical standards and tracers to identify sources of contamination and to assess the extent of weathering and biodegradation. researchgate.netnoaa.gov The principle behind this application is that different crude oils and refined petroleum products have distinct chemical fingerprints based on the relative abundance of various hydrocarbon isomers. researchgate.net

Ratios of specific isomers that have similar physical and chemical properties (e.g., volatility, solubility) but differ in their susceptibility to biodegradation can be particularly informative. researchgate.net For instance, the ratio of this compound to 1,2,3-trimethylcyclopentane (B43311) has been proposed as a potential tool for correlating subsurface petroleum hydrocarbon contamination to its source. researchgate.net This is because these isomers are present in a wide range of petroleum products and are relatively resistant to aerobic biodegradation, while having similar volatility and solubility. researchgate.net Changes in these ratios over time or distance from a source can indicate the occurrence of biodegradation. researchgate.net

Furthermore, the use of highly branched or multi-substituted cyclic alkanes, which are often more resistant to degradation, as conserved internal markers can help to quantify the loss of more biodegradable compounds in a mixture. oup.com By comparing the concentration of a target compound to that of a conserved marker, scientists can estimate the extent of degradation that has occurred.

The precise identification and quantification of isomers like this compound in environmental samples typically require advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). berkeley.edu The development of high-resolution analytical methods is crucial for separating and accurately measuring the concentrations of various constitutional isomers in complex hydrocarbon mixtures found in the environment. berkeley.edu

Computational Chemistry and Theoretical Modeling of 1,2,4 Trimethylcyclopentane

Quantum Chemical Calculations for Molecular Conformations and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the stable conformations and electronic characteristics of 1,2,4-trimethylcyclopentane. The cyclopentane (B165970) ring is not planar and adopts puckered conformations, primarily the "envelope" (E) and "twist" (T) forms, to alleviate torsional strain. The presence of three methyl substituents introduces multiple stereoisomers, each with a unique set of possible conformers depending on the axial or equatorial-like positions of the methyl groups.

Such calculations provide detailed geometric parameters, including bond lengths and angles, for each optimized conformer. Electronic properties, such as the molecular dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO), are also derived, offering insights into the molecule's reactivity and intermolecular interactions. While specific geometric data for this compound conformers are embedded within detailed research studies, the calculated enthalpies of formation for several stereoisomers have been reported, highlighting the energetic differences arising from their distinct three-dimensional structures. osti.gov

| Stereoisomer | CAS Number | Standard Enthalpy of Formation (kJ/mol) at 298.15 K |

| (1α,2β,4α)-1,2,4-trimethylcyclopentane | 16883-48-0 | -186.3 ± 2.0 |

| (1α,2α,4α)-1,2,4-trimethylcyclopentane | 2613-72-1 | -188.0 ± 2.0 |

| (1α,2α,4β)-1,2,4-trimethylcyclopentane | 4850-28-6 | -193.1 ± 2.0 |

Table 1: Ab initio calculated standard enthalpies of formation for stereoisomers of this compound. Data sourced from a study on consistent thermodynamic properties for alicyclic compounds. osti.gov

Molecular Mechanics and Molecular Dynamics Simulations of Cyclopentane Systems

While quantum chemical calculations provide high accuracy for individual molecules, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the methods of choice for studying the dynamic behavior of larger systems or condensed phases. MM methods employ force fields—sets of empirical potential energy functions and parameters—to calculate the energy of a molecular system as a function of its atomic coordinates.

Force fields like TraPPE (Transferable Potentials for Phase Equilibria) and OPLS (Optimized Potentials for Liquid Simulations) have been developed and parameterized to accurately model alkanes and cycloalkanes. uni-paderborn.denih.govumn.edu The TraPPE force field, for instance, uses a united-atom approach where CH, CH₂, and CH₃ groups are treated as single pseudo-atoms. This approach has been successfully applied to simulate multiple alkylated cyclopentanes (MACs), a class of compounds to which this compound belongs, used as synthetic lubricants. umn.edumst.edu

MD simulations use these force fields to solve Newton's equations of motion for a system of molecules, thereby simulating their movement over time. mdpi.com This allows for the investigation of conformational flexibility, the calculation of thermodynamic properties like the heat of vaporization, and the prediction of transport properties such as viscosity and diffusion coefficients. acs.orgresearchgate.net For example, MD simulations can be used to understand how the different stereoisomers of this compound pack in the liquid state and how their unique shapes influence bulk fluid properties. mst.edu

| Force Field Family | Typical Approach | Relevant Parameters | Application |

| TraPPE | United-Atom (UA) | Lennard-Jones (non-bonded), Bond stretching, Angle bending, Dihedral torsion | Phase equilibria, Thermodynamic and transport properties of alkylated cyclopentanes. umn.edumst.edu |

| OPLS | All-Atom (AA) or UA | Lennard-Jones, Coulomb (non-bonded), Bond, Angle, Dihedral terms | Liquid simulations, hydration free energies, and conformational analysis of organic molecules. nih.gov |

| MMFF94 | All-Atom | Complex potential functions for broad applicability to organic molecules | Conformational analysis, strain energy evaluation. |

Table 2: Common force fields applicable to the simulation of cyclopentane systems.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the identification and structural elucidation of isomers that can be difficult to distinguish experimentally.

NMR Spectroscopy: The prediction of ¹³C and ¹H NMR chemical shifts is a common application of DFT. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is frequently used, often in conjunction with functionals like B3LYP or M06-2X. d-nb.infobenthamopen.com Calculations are typically performed for each significant conformer, and the resulting chemical shifts are averaged based on their Boltzmann population to yield a final predicted spectrum. d-nb.info These predicted spectra can then be compared with experimental data to confirm stereochemical assignments. For complex molecules, an excellent agreement is considered when the mean absolute error for ¹³C shifts is less than a few parts per million (ppm). d-nb.infomdpi.com

Vibrational (IR) Spectroscopy: The calculation of harmonic vibrational frequencies via ab initio or DFT methods is a standard procedure for predicting IR spectra. ias.ac.inq-chem.com However, these calculations inherently neglect anharmonicity and have systematic errors related to the theoretical level. To improve the comparison with experimental spectra, calculated frequencies are often multiplied by empirical scaling factors. nih.govnist.gov For example, different scaling factors might be applied to different spectral regions (e.g., <1000 cm⁻¹, 1000-2000 cm⁻¹, and >2000 cm⁻¹) to achieve better accuracy. nih.gov

Experimental data for this compound, such as mass spectra and gas chromatography retention indices, are available in databases like those from the National Institute of Standards and Technology (NIST). nist.govnih.gov A comparison between these experimental values and computationally derived properties provides a powerful validation of the theoretical models.

| Property | Computational Method | Experimental Data Source | Purpose of Comparison |

| ¹³C NMR Shifts | DFT (GIAO method) | NMR Spectroscopy | Stereoisomer identification, assignment of relative configuration. benthamopen.commasterorganicchemistry.com |

| IR Frequencies | DFT (Harmonic Freq. Calc.) | FT-IR Spectroscopy | Functional group identification, confirmation of molecular structure. nih.gov |

| Mass Spectrum | (Not directly calculated) | GC-MS | Isomer differentiation based on fragmentation patterns. nih.gov |

| Kovats Retention Index | (Related to thermodynamic properties from MD) | Gas Chromatography | Corroboration of isomer identity and validation of thermodynamic models. nih.gov |

Table 3: Comparison of computational predictions with experimental data for this compound.

Elucidation of Energy Landscapes and Conformational Preferences

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry, and its study is crucial for understanding conformational preferences and dynamic processes. For cyclopentane, the PES is characterized by a "pseudorotation" pathway that connects the various envelope and twist conformers with very low energy barriers. researchgate.net

For substituted cyclopentanes like this compound, the methyl groups break the symmetry of the PES, creating distinct energy minima corresponding to specific conformers. The relative energies of these conformers are determined by a balance of steric interactions (van der Waals repulsion) and torsional strain. Computational methods can map this energy landscape by systematically changing the molecule's geometry (e.g., along pseudorotation coordinates) and calculating the energy at each point. researchgate.netchemrxiv.org

The global minimum on the PES corresponds to the most stable conformer, which is generally the one that minimizes unfavorable steric interactions, such as placing the maximum number of bulky methyl groups in equatorial-like positions. The energy differences between various conformers and the energy barriers for interconversion between them dictate the molecule's dynamic behavior at a given temperature. Theoretical studies on related trimethylcyclohexanes, for example, use DFT to calculate the relative energies of chair conformations to determine the most stable arrangement based on minimizing 1,3-diaxial interactions. smolecule.com Similarly, for this compound, the most stable stereoisomers and their preferred conformations are those that best accommodate the three methyl groups to reduce steric strain. osti.gov

Applications in Advanced Chemical Research and Materials Science

Model Compound for Fundamental Stereochemical and Conformational Studies

1,2,4-Trimethylcyclopentane is a significant compound in the field of stereochemistry, serving as a model for understanding the complex spatial arrangements of atoms within cyclic systems. ontosight.ai Its structure, which features a five-membered cyclopentane (B165970) ring with three methyl group substituents, allows for a variety of stereoisomers depending on the orientation of these methyl groups. solubilityofthings.com The study of these isomers provides deep insights into conformational analysis and the influence of substituent positioning on the physical and chemical properties of a molecule. ontosight.ai

Researchers utilize this compound and its isomers to study reaction mechanisms and stereochemistry. By analyzing the differences in properties such as boiling points, densities, and spectroscopic data among its various stereoisomers, chemists can deduce fundamental principles of non-covalent interactions and steric hindrance. This knowledge is essential for predicting the behavior of more complex cyclic molecules. The unique structure of isomers like 1-trans-2-cis-4-trimethylcyclopentane makes them particularly valuable for these detailed studies in conformational analysis. musechem.com

Table 1: Stereoisomers of this compound and their CAS Numbers

| Stereoisomer Name | Other Names | CAS Registry Number |

|---|---|---|

| (1α,2β,4α)-1,2,4-Trimethylcyclopentane | cis,trans,cis-1,2,4-Trimethylcyclopentane; 1-trans-2-cis-4-Trimethylcyclopentane | 16883-48-0 |

| (1α,2α,4α)-1,2,4-Trimethylcyclopentane | 1-cis-2-cis-4-Trimethylcyclopentane | 2613-72-1 |

| (1r,2s)-1,2,4-Trimethylcyclopentane | cis,cis,trans-1,2,4-Trimethylcyclopentane | 4850-28-6 |

| This compound (unspecified stereochemistry) | Cyclopentane, 1,2,4-trimethyl- | 2815-58-9 |

This table presents different stereoisomers of this compound and their corresponding Chemical Abstracts Service (CAS) numbers for unambiguous identification. nih.govnist.govnist.govnih.govechemi.comchemicalbook.comchemicalbook.com

Building Block for the Synthesis of Complex Organic Molecules

The structural framework of this compound serves as a valuable building block in organic synthesis for the construction of more intricate and complex molecules. solubilityofthings.com Its defined stereochemistry and functional group-ready scaffold make it an attractive starting material or intermediate in multi-step synthetic pathways. solubilityofthings.comontosight.ai

While it is a simple hydrocarbon, its derivatives can be elaborated into a variety of more complex structures. For instance, the cyclopentane ring system is a core feature in many natural products and bioactive molecules. researchgate.net Synthetic strategies can leverage the pre-existing stereocenters on the this compound ring to control the stereochemistry of the final, more complex target molecule. This is a key advantage in modern organic synthesis, where precise control over the three-dimensional arrangement of atoms is often critical for the desired function of the target compound.

The synthesis of this compound itself can be achieved through methods like the alkylation of cyclopentane or the rearrangement of other isomers, which provides a basis for its availability in research. ontosight.ai While not as commonly cited as other cyclopentane derivatives in large-scale synthesis, its role as a structural unit demonstrates the versatility of substituted cycloalkanes in creating diverse chemical architectures. solubilityofthings.com

Cyclopentane Core Scaffold in Medicinal Chemistry Research and Target Synthesis

The cyclopentane ring is an underappreciated but significant structural motif in medicinal chemistry, serving as a core scaffold for the development of therapeutic agents. researchgate.netbenthamdirect.com Although sometimes perceived as synthetically challenging, the cyclopentane framework has been successfully incorporated into several drug candidates, demonstrating its value in biomedical research. benthamdirect.com This makes derivatives of compounds like this compound relevant to this field.